N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings including a thiophene, a triazolo-pyridazine, and a dioxole ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule may have conjugated pi systems, leading to potential aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds in these classes can undergo a variety of reactions. For example, triazoles can react with electrophiles and nucleophiles at the nitrogen atoms, and the thiophene ring can undergo electrophilic aromatic substitution .Scientific Research Applications
Antiproliferative Activity
Compounds related to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated potential in inhibiting cell proliferation. Specifically, a study highlighted the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antibacterial and Antifungal Activities
The derivatives of the this compound have been investigated for their potential antibacterial and antifungal activities. Research indicates that certain heterocyclic compounds, including those with a [1,2,4]triazolo[4,3-b]pyridazine structure, exhibit antibacterial activities against both gram-positive and gram-negative bacteria and have shown effectiveness against various fungi (Patel & Patel, 2015).
Antitumor Activity
Studies have also shown the relevance of [1,2,4]triazolo[4,3-b]pyridazine analogs in antitumor activities. For example, a novel compound with a related structure demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antiviral Activity
Another notable application is in the field of antiviral drug development. Certain [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activities, particularly against the hepatitis-A virus (HAV), suggesting their potential use in antiviral therapies (Shamroukh & Ali, 2008).
Antioxidant Properties
Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine family have been researched for their antioxidant properties. A specific study evaluated the antioxidant capacity of triazolo-thiadiazoles, showing their effectiveness in various radical scavenging methods (Sunil et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Compounds with similar structures like triazoles and thiazoles are known to bind in the biological system with a variety of enzymes and receptors . The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This hydrogen acceptor/donor (HAD) behavior plays a significant role in enhancing the biological activity .
Biochemical Pathways
For instance, non-steroidal anti-inflammatory drugs (NSAIDs) mediate their anti-inflammatory activity chiefly through inhibition of biosynthesis of prostaglandins .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water, alcohol, and ether can impact its bioavailability .
Result of Action
Compounds with similar structures have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities . They also exhibit potent antiproliferative activities against certain cells .
Action Environment
The solubility of a compound in different solvents can impact its stability and efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-18(11-1-3-14-15(7-11)26-10-25-14)19-8-17-21-20-16-4-2-13(22-23(16)17)12-5-6-27-9-12/h1-7,9H,8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXFLORTXLBPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.